molecular formula C25H24N4O3 B2632856 N-(3-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide CAS No. 1251683-86-9

N-(3-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide

Cat. No. B2632856
CAS RN: 1251683-86-9
M. Wt: 428.492
InChI Key: LDRBRJJXSRUCNE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C25H24N4O3. It likely contains a heterocyclic indazole core, which is a common feature in a variety of natural products and medicinal agents .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been studied extensively for their various biological activities .

Scientific Research Applications

Antioxidant Properties

A study reported the synthesis of a compound closely related to N-(3-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide and tested its antioxidant ability. It was found to have a 1.5-fold higher antioxidant capacity compared to the control, butylated hydroxytoluene, as assessed by a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).

Antimicrobial Activity

Another compound structurally similar to N-(3-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide demonstrated significant antimicrobial activity. Studies showed that these types of compounds can inhibit a variety of bacterial strains and fungal species, showing potential as antibacterial and antifungal agents (Helal et al., 2013).

Biological Assessment

In a study focusing on microwave-assisted synthesis of derivatives related to N-(3-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide, the compounds were evaluated for their biological properties. The assessment included antimicrobial activity against several bacterial strains and fungal species, with some derivatives showing high inhibitory effects (Ghazzali et al., 2012).

Anticancer Potential

Research on related triazole derivatives, which share a structural similarity to N-(3-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide, has shown cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines. These findings suggest potential applications in cancer research and therapy (Šermukšnytė et al., 2022).

Structural and Chemical Analysis

A study involving the synthesis and crystal structure analysis of a compound analogous to N-(3-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide has contributed valuable information regarding its molecular structure, which is crucial for understanding its biological activity and potential applications (Marjani, 2013).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad spectrum of activities exhibited by similar compounds , it could be of interest in the development of new pharmaceuticals.

properties

IUPAC Name

N-[1-[2-(2-methylanilino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-3-23(30)26-18-13-14-22-20(15-18)25(32)29(19-10-5-4-6-11-19)28(22)16-24(31)27-21-12-8-7-9-17(21)2/h4-15H,3,16H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRBRJJXSRUCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide

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